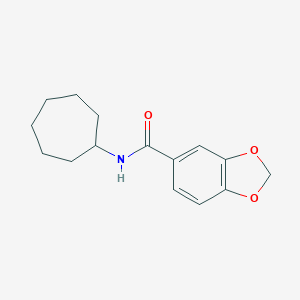![molecular formula C32H18BrClF3N5O4 B332266 5-(4-BROMOPHENYL)-N-{3-[(5-CHLOROBIPHENYL-2-YL)OXY]-5-NITROPHENYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B332266.png)
5-(4-BROMOPHENYL)-N-{3-[(5-CHLOROBIPHENYL-2-YL)OXY]-5-NITROPHENYL}-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, nitro, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include palladium catalysts, boronic acids, and halogenated precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the halogens.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,3’,5,5’-Tetrabromobiphenyl: A brominated biphenyl compound with similar structural features.
4-Chloro-1,1’-biphenyl: A chlorinated biphenyl compound with comparable properties.
Uniqueness
5-(4-bromophenyl)-N-{3-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-5-nitrophenyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its combination of bromine, chlorine, nitro, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C32H18BrClF3N5O4 |
|---|---|
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-N-[3-(4-chloro-2-phenylphenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C32H18BrClF3N5O4/c33-20-8-6-19(7-9-20)27-16-29(32(35,36)37)41-30(40-27)26(17-38-41)31(43)39-22-13-23(42(44)45)15-24(14-22)46-28-11-10-21(34)12-25(28)18-4-2-1-3-5-18/h1-17H,(H,39,43) |
Clave InChI |
GBAMSVKBWHWUQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)OC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=C(C=C6)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)OC3=CC(=CC(=C3)[N+](=O)[O-])NC(=O)C4=C5N=C(C=C(N5N=C4)C(F)(F)F)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-tert-butyl-2-({[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332186.png)
![4-{3,5-dibromo-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332190.png)
![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B332191.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332194.png)
![4-{3-chloro-5-ethoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332195.png)
![Diethyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B332197.png)

![(4Z)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332199.png)
![ethyl 2-[2-(4-fluorophenoxy)propanamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B332200.png)
![2-(3-Chlorophenoxy)-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B332201.png)
![2-(2-chlorophenyl)-4-{3-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332203.png)
![2-(2-fluorophenyl)-4-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B332204.png)
![4-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B332207.png)
